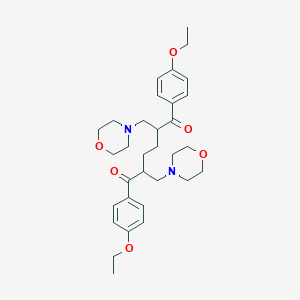![molecular formula C22H30N2O2S B11596509 (5Z)-3-cyclohexyl-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11596509.png)
(5Z)-3-cyclohexyl-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-シクロヘキシル-5-[4-エトキシ-2-メチル-5-(プロパン-2-イル)ベンジリデン]-2-チオキソイミダゾリジン-4-オンは、イミダゾリジン-4-オン類に属する複雑な有機化合物です。この化合物は、シクロヘキシル基、エトキシ基、チオキソイミダゾリジン-4-オンコアを含むユニークな構造で特徴付けられています。その潜在的な生物学的および化学的特性により、様々な科学研究分野で注目されています。
2. 製法
合成経路と反応条件: (5Z)-3-シクロヘキシル-5-[4-エトキシ-2-メチル-5-(プロパン-2-イル)ベンジリデン]-2-チオキソイミダゾリジン-4-オンの合成は、一般的に複数のステップで構成されます。
チオキソイミダゾリジン-4-オンコアの形成: これは、適切なアミンを二硫化炭素とアルキル化剤と反応させることで、制御された条件下で達成できます。
ベンジリデン基の導入: ベンジリデン部分は、チオキソイミダゾリジン-4-オンコアとアルデヒド誘導体との縮合反応により導入できます。
シクロヘキシル基の付加: シクロヘキシル基は、シクロヘキシルハライドを用いた置換反応により導入できます。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、温度制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にエトキシ基とメチル基で酸化反応を起こす可能性があり、対応するアルコールまたはケトンを生成します。
還元: 還元反応は、ベンジリデン基を標的にして、それをシクロヘキシルメチル基に変換することができます。
置換: この化合物は、特にエトキシ基で求核置換反応に参加することができ、様々な誘導体を生成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物:
酸化: アルコールまたはケトンの生成。
還元: シクロヘキシルメチル誘導体の生成。
置換: 使用した求核剤に応じて、様々な置換誘導体の生成。
化学:
- より複雑な有機分子の合成における前駆体として使用されます。
- その反応性と有機反応における触媒としての可能性について研究されています。
生物学:
- 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学:
- そのユニークな構造と反応性により、潜在的な治療用途について検討されています。
産業:
- 新しい材料や化学プロセスの開発における潜在的な用途があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the sulfanylidene group: The sulfanylidene group is introduced through a reaction with a sulfur-containing reagent under controlled conditions.
Attachment of the cyclohexyl group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Formation of the final product: The final step involves the condensation of the intermediate with 4-ethoxy-2-methyl-5-(propan-2-yl)benzaldehyde under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
化学反応の分析
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazolidinone ring or the aromatic ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield reduced imidazolidinone derivatives.
科学的研究の応用
(5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
作用機序
(5Z)-3-シクロヘキシル-5-[4-エトキシ-2-メチル-5-(プロパン-2-イル)ベンジリデン]-2-チオキソイミダゾリジン-4-オンの作用機序は完全に解明されていません。酵素や受容体などの様々な分子標的に、そのユニークな構造的特徴を通じて相互作用すると考えられています。チオキソイミダゾリジン-4-オンコアは、これらの標的に結合し、その活性を調節する上で重要な役割を果たしている可能性があります。
類似化合物:
- (5Z)-3-シクロヘキシル-5-[4-メトキシ-2-メチル-5-(プロパン-2-イル)ベンジリデン]-2-チオキソイミダゾリジン-4-オン
- (5Z)-3-シクロヘキシル-5-[4-エトキシ-2-メチル-5-(プロパン-2-イル)ベンジリデン]-2-オキソイミダゾリジン-4-オン
比較:
- 異なる置換基(例えば、メトキシ対エトキシ)の存在は、化合物の反応性と生物活性に大きく影響を与える可能性があります。
- コア構造におけるチオキソ基はユニークであり、オキソ基を持つ類似化合物と比較して異なる特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
特性
分子式 |
C22H30N2O2S |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H30N2O2S/c1-5-26-20-11-15(4)16(12-18(20)14(2)3)13-19-21(25)24(22(27)23-19)17-9-7-6-8-10-17/h11-14,17H,5-10H2,1-4H3,(H,23,27)/b19-13- |
InChIキー |
NUDKBJJOYJEONI-UYRXBGFRSA-N |
異性体SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)C(C)C |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)C3CCCCC3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(2-hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11596430.png)
![N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-ethyl-N-methylethanaminium](/img/structure/B11596436.png)
![benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596438.png)
![methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596440.png)
![3-methyl-4-[4-(pentyloxy)phenyl]-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11596450.png)
![Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596464.png)
![2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)](/img/structure/B11596467.png)

![3-{[(2E,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B11596481.png)
![5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596485.png)
![ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596496.png)
![2-((3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11596505.png)
![N-(4-fluorophenyl)-2-[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11596512.png)
